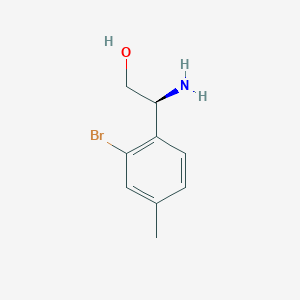
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol
Description
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H12BrNO. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a phenyl ring. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (s) designation indicates the specific stereoisomer.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12BrNO/c1-6-2-3-7(8(10)4-6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
InChI Key |
NMOXDSQWTAPHGY-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)[C@@H](CO)N)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CO)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol typically involves the bromination of 4-methylacetophenone followed by amination. One common method includes:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position relative to the methyl group.
Amination: The brominated intermediate is then reacted with an amine, such as ammonia or an amine derivative, under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the dehalogenated compound.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(2-bromo-4-methylphenyl)ethanol: Similar structure but without the chiral center.
2-Amino-2-(2-chloro-4-methylphenyl)ethan-1-ol: Chlorine instead of bromine.
2-Amino-2-(2-bromo-4-ethylphenyl)ethan-1-ol: Ethyl group instead of methyl.
Uniqueness
(s)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(S)-2-Amino-2-(2-bromo-4-methylphenyl)ethan-1-ol, also referred to as (2S)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol hydrochloride, is an organic compound characterized by its unique amino alcohol structure. Its molecular formula is C9H13BrClNO, with a molecular weight of approximately 266.56 g/mol. The compound contains a bromo substituent on a phenyl ring, which contributes to its distinctive chemical properties and potential biological activities.
The synthesis of this compound typically involves the reaction of 4-bromo-2-methylacetophenone with cyanoacetylhydrazine in a solvent like dioxane, followed by hydrolysis to yield the desired product. The reactivity studies indicate that this compound can interact with electrophiles due to the nucleophilic nature of both the amino and hydroxyl groups, leading to diverse derivatives that may exhibit different biological activities .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as a potential inhibitor of specific enzymes . It has been identified as a substrate for cytochrome P450 enzymes, which are crucial for drug metabolism and can influence pharmacokinetics and drug-drug interactions. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, suggesting that this compound may also possess such activities .
Antitumor Activity
A study evaluated the effect of this compound on various human tumor cell lines. The results indicated that it inhibited the growth of breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells in a dose-dependent manner. The compound demonstrated significant cytotoxicity, comparable to established chemotherapeutic agents like doxorubicin .
The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, including enzymes and receptors. This interaction can modulate various signaling pathways, potentially leading to therapeutic applications in treating inflammatory diseases or cancer .
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


